molecular formula C9H4F4O4 B1333811 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid CAS No. 83789-90-6

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B1333811
CAS No.: 83789-90-6
M. Wt: 252.12 g/mol
InChI Key: WIGOHWGOTNDOEV-UHFFFAOYSA-N
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Description

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F4O4 and a molecular weight of 252.12 g/mol This compound is characterized by the presence of four fluorine atoms and an acetoxy group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the acetylation of 2,3,5,6-tetrafluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation).

Scientific Research Applications

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets depending on the context of its use. In biological systems, the compound may interact with enzymes that process fluorinated substrates, affecting metabolic pathways. The acetoxy group can be hydrolyzed, releasing acetic acid and the corresponding fluorinated benzoic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid can be compared with other fluorinated benzoic acids such as:

The uniqueness of this compound lies in its acetoxy group, which provides additional reactivity and potential for derivatization compared to its analogs.

Properties

IUPAC Name

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOHWGOTNDOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372187
Record name 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83789-90-6
Record name 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?

A1: this compound serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.

Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?

A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.

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